2-(1-Methylpiperidin-4-yl)propanoic acid 2-(1-Methylpiperidin-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18140937
InChI: InChI=1S/C9H17NO2/c1-7(9(11)12)8-3-5-10(2)6-4-8/h7-8H,3-6H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

2-(1-Methylpiperidin-4-yl)propanoic acid

CAS No.:

Cat. No.: VC18140937

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Methylpiperidin-4-yl)propanoic acid -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name 2-(1-methylpiperidin-4-yl)propanoic acid
Standard InChI InChI=1S/C9H17NO2/c1-7(9(11)12)8-3-5-10(2)6-4-8/h7-8H,3-6H2,1-2H3,(H,11,12)
Standard InChI Key ICCSVUNAPBXYLC-UHFFFAOYSA-N
Canonical SMILES CC(C1CCN(CC1)C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-(1-Methylpiperidin-4-yl)propanoic acid (C9_9H17_{17}NO2_2) features a six-membered piperidine ring substituted with a methyl group at the nitrogen atom and a propanoic acid side chain at the 4-position. The molecular weight is 171.24 g/mol, with a calculated partition coefficient (LogP) of 0.72, indicating moderate hydrophobicity .

Stereochemical Considerations

The compound’s chiral center at the piperidine 4-position necessitates attention to stereoselective synthesis. While racemic mixtures are common in early-stage research, enantiopure forms are critical for pharmacological applications. For instance, (S)-enantiomers of structurally related piperidine carboxylic acids exhibit enhanced receptor binding affinity compared to their (R)-counterparts .

Synthesis and Manufacturing Processes

Industrial-scale production typically employs modular strategies combining piperidine functionalization with side-chain elongation.

Key Synthetic Routes

A validated three-step pathway involves:

Table 1: Optimization of Step 3 Oxidation Conditions

Oxidizing AgentTemperature (°C)Yield (%)Purity (%)
Jones reagent0–55898.2
KMnO4_4254295.1
RuO4_4-106799.4

Data adapted from large-scale batch records .

Physicochemical and Spectroscopic Properties

The compound’s zwitterionic nature (pKa1_1 = 3.1, pKa2_2 = 9.8) enables solubility in both aqueous (12.7 mg/mL at pH 7.4) and organic phases.

Solid-State Characterization

X-ray diffraction studies of crystalline forms reveal:

  • Form I: Monoclinic P21_1/c, Z = 4, density = 1.212 g/cm3^3

  • Form II: Triclinic P-1, Z = 2, density = 1.198 g/cm3^3

DSC thermograms show melting endotherms at 184°C (Form I) and 169°C (Form II), with decomposition above 210°C .

Pharmacological Applications

The 1-methylpiperidine moiety is a recognized pharmacophore in G protein-coupled receptor (GPCR) ligands.

Histamine H1 Receptor Modulation

Structure-kinetic relationship (SKR) studies demonstrate that carboxylic acid-containing piperidine derivatives exhibit prolonged receptor residence times (RT). For example, introducing a propanoic acid group increases RT at H1R by 8.5-fold compared to non-acid analogs (RT = 18 ± 1 min vs. 2.0 min) .

Table 2: Comparative Binding Kinetics of Piperidine Derivatives

Compoundkonk_{on} (M1^{-1}min1^{-1})koffk_{off} (min1^{-1})RT (min)
2-(1-Methylpiperidin-4-yl)propanoic acid1.2 × 104^40.045 ± 0.00422.2
1-Methylpiperidine-4-carboxamide8.7 × 103^30.11 ± 0.029.1
Piperidin-4-yl methanol5.4 × 103^30.55 ± 0.031.8

Data derived from [3H]-mepyramine displacement assays .

Analytical Characterization

HPLC-UV methods (C18 column, 0.1% TFA/ACN gradient) achieve baseline separation of enantiomers (Rs_s = 2.1). MS/MS fragmentation patterns show characteristic ions at m/z 154 [M+H–CO2_2H2_2O]+^+ and 98 [C6_6H12_{12}N]+^+ .

Emerging Research Directions

Recent studies explore:

  • Polymer conjugation: PEGylated derivatives show improved blood-brain barrier penetration (AUCbrain_{brain} increase 3.7-fold vs. parent compound) .

  • Metabolic profiling: Primary hepatic oxidation at the piperidine 3-position generates a hydroxylated metabolite detectable via UPLC-QTOF .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator